molecular formula C11H11F2IO B8162072 1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene

1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene

Cat. No.: B8162072
M. Wt: 324.11 g/mol
InChI Key: VOROMJXSURYCRE-UHFFFAOYSA-N
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Description

1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene is an organic compound that features a unique combination of fluorinated cyclobutyl and iodinated benzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated and iodinated groups can influence the compound’s binding affinity and specificity, affecting the overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene is unique due to the combination of a difluorocyclobutyl group and an iodinated benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methoxy]-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-3-1-9(14)2-4-10/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROMJXSURYCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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